Methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a bicyclic framework with a ketone group at position 5 and a methyl ester at position 2. The 2,3-dichlorophenyl substituent at position 4 introduces steric and electronic effects that influence its physicochemical and biological properties. This compound belongs to a broader class of polyhydroquinolines, which are studied for applications ranging from medicinal chemistry (e.g., P-glycoprotein inhibition ) to materials science. Its synthesis typically involves Hantzsch multicomponent reactions or modifications of preexisting hexahydroquinoline scaffolds .
Properties
IUPAC Name |
methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-9-14(18(23)24-2)15(10-5-3-6-11(19)17(10)20)16-12(21-9)7-4-8-13(16)22/h3,5-6,15,21H,4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYMVQBVUFAUOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multicomponent reaction. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often include heating under reflux in an appropriate solvent such as ethanol or acetic acid .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Scientific Research Applications
Methyl 4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of calcium channel blockers, which are used to treat hypertension and angina.
Biological Studies: Its derivatives are studied for their potential anticancer, antimicrobial, and neuroprotective properties.
Industrial Applications: It is used in the synthesis of various organic compounds and as a model compound in studying reaction mechanisms.
Mechanism of Action
The compound primarily acts by inhibiting calcium channels in vascular smooth muscle cells. This inhibition prevents calcium influx, leading to vasodilation and reduced blood pressure. It also exhibits antagonistic activity against the mineralocorticoid receptor, contributing to its antihypertensive effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The 2,3-dichlorophenyl group distinguishes this compound from analogs with alternative aryl or heteroaryl substituents. Key comparisons include:
*Calculated from molecular formula C₁₈H₁₇Cl₂NO₄ .
Key Observations :
- Electron-withdrawing groups (e.g., nitro, cyano) enhance polarity but may reduce membrane permeability .
- Halogen substituents (Cl, F) increase lipophilicity and influence binding to hydrophobic protein pockets .
- Alkyl chain extensions (e.g., octadecyl) drastically alter solubility, making such derivatives more suitable for topical or sustained-release applications .
Ester Group Modifications
The methyl ester at position 3 is a common feature, but analogs with bulkier esters exhibit distinct properties:
Key Observations :
Stereochemical and Crystallographic Considerations
- Diastereoisomerism: Some analogs, such as ethyl 4-(1-(tetrahydrofuran-2-yl)-2,4-dioxo-pyrimidin-5-yl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate, exist as diastereomeric mixtures (0.53:0.47 ratio) . This complicates purification but may offer diverse biological activities.
- Crystallography: The refinement software SHELXL and OLEX2 are widely used to resolve hexahydroquinoline structures, revealing puckered conformations in the hexahydroquinoline ring .
Solubility and Lipophilicity
- Cl substituents : The 2,3-dichlorophenyl derivative has higher logP values compared to difluorophenyl or methoxyphenyl analogs, suggesting slower metabolic clearance but poorer aqueous solubility .
- Alkyl chains : Octadecyl derivatives (e.g., 8b, MW 569 g/mol) are solids with low solubility in polar solvents, favoring use in lipid-based drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
